molecular formula C14H14N4O2S3 B1216247 ACETAMIDE,2-[(1,4-DIHYDRO-5,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-2-YL)THIO]-N-(4-METHYL-THIAZOL-2-YL)-

ACETAMIDE,2-[(1,4-DIHYDRO-5,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-2-YL)THIO]-N-(4-METHYL-THIAZOL-2-YL)-

Cat. No.: B1216247
M. Wt: 366.5 g/mol
InChI Key: SSLFSJSESOYTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACETAMIDE,2-[(1,4-DIHYDRO-5,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-2-YL)THIO]-N-(4-METHYL-THIAZOL-2-YL)- is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,2-[(1,4-DIHYDRO-5,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-2-YL)THIO]-N-(4-METHYL-THIAZOL-2-YL)- typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE,2-[(1,4-DIHYDRO-5,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-2-YL)THIO]-N-(4-METHYL-THIAZOL-2-YL)- can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

ACETAMIDE,2-[(1,4-DIHYDRO-5,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-2-YL)THIO]-N-(4-METHYL-THIAZOL-2-YL)- has several scientific research applications:

Mechanism of Action

The mechanism of action of ACETAMIDE,2-[(1,4-DIHYDRO-5,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-2-YL)THIO]-N-(4-METHYL-THIAZOL-2-YL)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may inhibit or activate these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ACETAMIDE,2-[(1,4-DIHYDRO-5,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-2-YL)THIO]-N-(4-METHYL-THIAZOL-2-YL)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H14N4O2S3

Molecular Weight

366.5 g/mol

IUPAC Name

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C14H14N4O2S3/c1-6-4-21-13(15-6)16-9(19)5-22-14-17-11(20)10-7(2)8(3)23-12(10)18-14/h4H,5H2,1-3H3,(H,15,16,19)(H,17,18,20)

InChI Key

SSLFSJSESOYTHY-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ACETAMIDE,2-[(1,4-DIHYDRO-5,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-2-YL)THIO]-N-(4-METHYL-THIAZOL-2-YL)-
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ACETAMIDE,2-[(1,4-DIHYDRO-5,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-2-YL)THIO]-N-(4-METHYL-THIAZOL-2-YL)-
Reactant of Route 3
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ACETAMIDE,2-[(1,4-DIHYDRO-5,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-2-YL)THIO]-N-(4-METHYL-THIAZOL-2-YL)-
Reactant of Route 4
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ACETAMIDE,2-[(1,4-DIHYDRO-5,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-2-YL)THIO]-N-(4-METHYL-THIAZOL-2-YL)-
Reactant of Route 5
Reactant of Route 5
ACETAMIDE,2-[(1,4-DIHYDRO-5,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-2-YL)THIO]-N-(4-METHYL-THIAZOL-2-YL)-
Reactant of Route 6
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ACETAMIDE,2-[(1,4-DIHYDRO-5,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-2-YL)THIO]-N-(4-METHYL-THIAZOL-2-YL)-

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